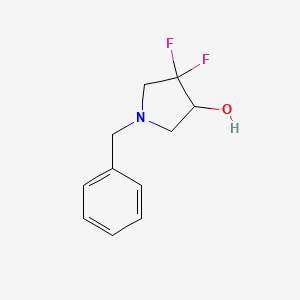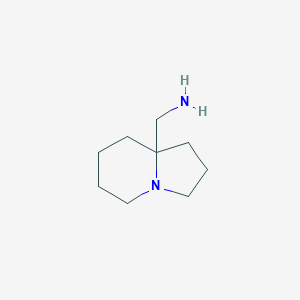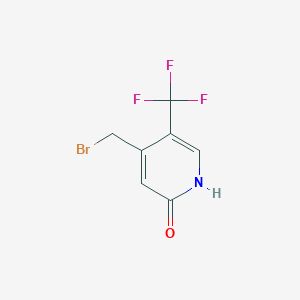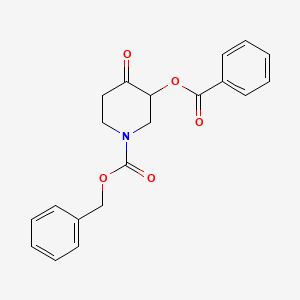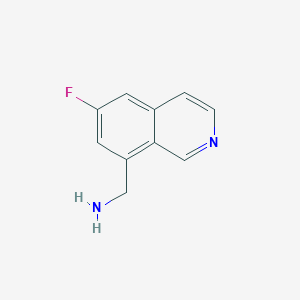
(6-Fluoroisoquinolin-8-yl)methanamine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “(6-Fluoroisoquinolin-8-yl)methanamine” consists of a isoquinoline ring with a fluorine atom at the 6th position and a methanamine group at the 8th position. Further structural analysis would require more specific data such as NMR or X-ray crystallography results.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
A study explored the synthesis of quinoline derivatives, including methanamine derivatives, and evaluated their antimicrobial activities. These compounds demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Catalytic Applications
Quinazoline-based ruthenium complexes, synthesized from derivatives including methanamine, have been examined in transfer hydrogenation reactions. These catalysts achieved excellent conversions, highlighting their potential in catalytic applications (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Antitumor Activity
Functionalized methanamines, including ferrocene-containing derivatives, showed in vitro cytotoxicity and cytostatic effects on various human cancer cell lines, indicating potential antitumor applications (Károlyi, Bősze, Orbán, Sohár, Drahos, Gál, & Csámpai, 2012).
Organic Synthesis
Methanamine derivatives were used in the palladium-catalyzed nitration of 8-methylquinolines, leading to selective reductions and highlighting their role in organic synthesis processes (Zhang, Ren, Zhang, & Liu, 2015).
Antimicrobial and Antioxidant Activity
Phosphoramidate derivatives of 5-nitroquinolin-8-ol, including methanamine derivatives, exhibited potent antimicrobial activity and promising radical scavenging activity, suggesting applications in antimicrobial and antioxidant fields (Reddy, Rao, Sudhamani, Kumari, & Raju, 2015).
Water Oxidation Catalysis
Mononuclear ruthenium complexes with methanamine-based ligands were synthesized and characterized, showing potential in water oxidation catalysis (Vennampalli, Liang, Webster, & Zhao, 2014).
Fluorescent Labeling in Biomedical Analysis
Methanamine derivatives have been used as fluorescent labeling reagents, demonstrating potential in biomedical analysis for carboxylic acid determination (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Zinc Ion Fluorescent Sensor for Cell Imaging
An 8-aminoquinoline based fluorescent sensor, including methanamine derivatives, was synthesized for zinc ion sensing and cell imaging applications (Pradhan, Mandal, Banerjee, Mukherjee, Das, Bukhsh, & Saha, 2015).
Eigenschaften
IUPAC Name |
(6-fluoroisoquinolin-8-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c11-9-3-7-1-2-13-6-10(7)8(4-9)5-12/h1-4,6H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDKFIKFDAAZJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C(C=C(C=C21)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoroisoquinolin-8-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol](/img/structure/B1450137.png)
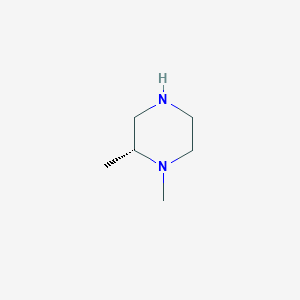
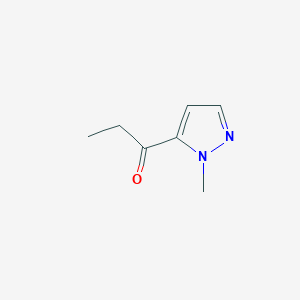
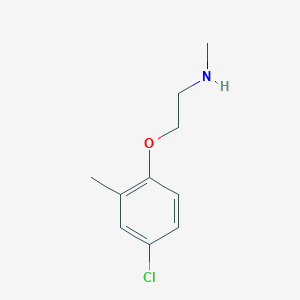
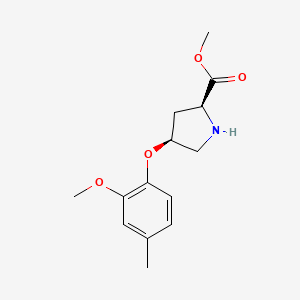
![1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1450143.png)
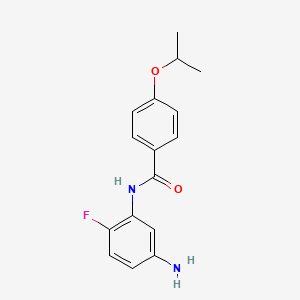
![[(4-Bromo-3-fluorophenyl)methyl]dimethylamine](/img/structure/B1450152.png)
